molecular formula C4H10NNaO6 B1290559 Monosodium aspartate CAS No. 3792-50-5

Monosodium aspartate

Cat. No.: B1290559
CAS No.: 3792-50-5
M. Wt: 191.12 g/mol
InChI Key: DIOADJCCMAAMRJ-SQGDDOFFSA-M
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Description

Monosodium aspartate is the sodium salt of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. Aspartic acid is a non-essential amino acid, meaning the human body can synthesize it as needed. This compound is often used in the food industry as a flavor enhancer due to its umami taste, similar to monosodium glutamate .

Mechanism of Action

Target of Action

Monosodium aspartate, also known as Sodium L-aspartate, is a non-essential amino acid in the human body. Its primary targets are the glutamate receptors and the α-ketoglutarate dehydrogenase enzyme . These targets play a crucial role in various biochemical processes, including the regulation of oxidative stress .

Mode of Action

This compound interacts with its targets by binding to the glutamate receptors and influencing the activity of α-ketoglutarate dehydrogenase . This interaction leads to an up-regulation of oxidative stress, which is a key factor in the compound’s mode of action .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is synthesized from glutamine, α-ketoglutarate, and 5-oxoproline . It serves as a precursor for the synthesis of various metabolites, including N-acetyl-L-glutamate, δ-1-Pyrroline-5-carboxylate, β-citrylglutamate, L-γ-glutamyl-L-cysteine . These pathways and their downstream effects are crucial for various biological processes, including energy production and neurotransmission .

Pharmacokinetics

Any systemic absorption could potentially occur if large volumes of diluted cardioplegia solution are instilled and allowed to return to the heart-lung machine without venting from the right heart .

Result of Action

The action of this compound can lead to various molecular and cellular effects. Chronic intake of this compound has been associated with kidney damage due to oxidative stress . It has also been linked to adverse effects on humans, including metabolic syndrome, neurotoxicity, renal toxicity, cardiovascular disease, infertility and fetal underdevelopment, cancer, and immune malfunction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water can affect its action and stability . Furthermore, the compound’s action can be influenced by the presence of other substances in the environment, such as other amino acids or enzymes .

Biochemical Analysis

Biochemical Properties

Monosodium aspartate participates in several biochemical reactions, primarily as a metabolite in the urea cycle and gluconeogenesis . It interacts with enzymes such as aspartate aminotransferase, which catalyzes the conversion of aspartate to oxaloacetate, and asparagine synthetase, which converts aspartate to asparagine . These interactions are crucial for maintaining amino acid balance and energy production in cells.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as an excitatory neurotransmitter in the central nervous system, interacting with NMDA receptors to regulate energy expenditure and conservation . Additionally, this compound has been shown to affect glucose homeostasis and insulin sensitivity in animal models .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with NMDA receptors and other glutamate receptors . These interactions lead to the activation of signaling pathways that regulate cellular functions such as energy metabolism and neurotransmission . This compound also plays a role in oxidative stress and inflammatory responses, contributing to cellular damage and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that chronic exposure to this compound can lead to oxidative stress and cellular damage . The stability and degradation of this compound in laboratory conditions are essential factors in determining its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound have been associated with neurotoxicity, hepatotoxicity, and metabolic dysfunction . In contrast, lower doses may have minimal adverse effects and can be used safely in experimental settings . Threshold effects and toxicities at high doses are critical considerations in the use of this compound in research .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the urea cycle and the malate-aspartate shuttle . It serves as a precursor for the synthesis of other amino acids such as lysine, threonine, methionine, and isoleucine . The interactions with enzymes and cofactors in these pathways are vital for maintaining metabolic flux and amino acid homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The glutamate transporters, such as EAAC-1, GLT-1, and GLAST-1, play a significant role in the cellular uptake and distribution of this compound . These transporters ensure the proper localization and accumulation of this compound in target cells and tissues .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytosol and mitochondria . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This localization is crucial for its activity and function in cellular metabolism and signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monosodium aspartate can be synthesized through the neutralization of aspartic acid with sodium hydroxide. The reaction typically involves dissolving aspartic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain this compound crystals .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Metabolic engineering of microorganisms, such as Escherichia coli, can be employed to produce high yields of aspartic acid, which is then converted to its sodium salt .

Chemical Reactions Analysis

Types of Reactions: Monosodium aspartate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Monosodium aspartate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its role in neurotransmission and as a component of cell culture media.

    Medicine: Investigated for its potential in treating neurological disorders and as a component in drug formulations.

    Industry: Used in the production of biodegradable plastics and as a food additive

Comparison with Similar Compounds

Uniqueness: Monosodium aspartate is unique in its specific interaction with the NMDA receptor, which distinguishes it from other umami compounds that primarily interact with taste receptors .

Properties

CAS No.

3792-50-5

Molecular Formula

C4H10NNaO6

Molecular Weight

191.12 g/mol

IUPAC Name

sodium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;dihydrate

InChI

InChI=1S/C4H7NO4.Na.2H2O/c5-2(4(8)9)1-3(6)7;;;/h2H,1,5H2,(H,6,7)(H,8,9);;2*1H2/q;+1;;/p-1/t2-;;;/m0.../s1

InChI Key

DIOADJCCMAAMRJ-SQGDDOFFSA-M

Isomeric SMILES

C([C@@H](C(=O)[O-])N)C(=O)O.O.O.[Na+]

SMILES

C(C(C(=O)[O-])N)C(=O)O.[Na+]

Canonical SMILES

C(C(C(=O)[O-])N)C(=O)O.O.O.[Na+]

3792-50-5
5598-53-8
17090-93-6

physical_description

White solid;  [Sigma-Aldrich MSDS]

Related CAS

5598-53-8
28826-17-7

sequence

D

Synonyms

(+-)-Aspartic Acid
(R,S)-Aspartic Acid
Ammonium Aspartate
Aspartate
Aspartate Magnesium Hydrochloride
Aspartate, Ammonium
Aspartate, Calcium
Aspartate, Dipotassium
Aspartate, Disodium
Aspartate, Magnesium
Aspartate, Monopotassium
Aspartate, Monosodium
Aspartate, Potassium
Aspartate, Sodium
Aspartic Acid
Aspartic Acid, Ammonium Salt
Aspartic Acid, Calcium Salt
Aspartic Acid, Dipotassium Salt
Aspartic Acid, Disodium Salt
Aspartic Acid, Hydrobromide
Aspartic Acid, Hydrochloride
Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate
Aspartic Acid, Magnesium (2:1) Salt
Aspartic Acid, Magnesium-Potassium (2:1:2) Salt
Aspartic Acid, Monopotassium Salt
Aspartic Acid, Monosodium Salt
Aspartic Acid, Potassium Salt
Aspartic Acid, Sodium Salt
Calcium Aspartate
Dipotassium Aspartate
Disodium Aspartate
L Aspartate
L Aspartic Acid
L-Aspartate
L-Aspartic Acid
Magnesiocard
Magnesium Aspartate
Mg-5-Longoral
Monopotassium Aspartate
Monosodium Aspartate
Potassium Aspartate
Sodium Aspartate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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